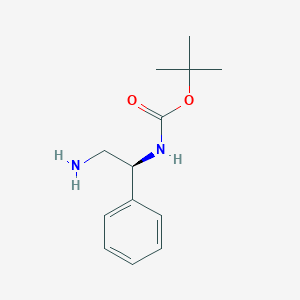

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALRZPKODHZOR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640524 | |

| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137102-30-8 | |

| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral building block crucial in the field of organic synthesis and medicinal chemistry. As a derivative of phenethylamine, it incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of its amino functionalities. This strategic protection allows for selective reactions at the free amine, making it a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceutical agents. The presence of the stereocenter and the phenyl group provides a versatile scaffold for creating a diverse range of bioactive compounds.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | [1] |

| CAS Number | 137102-30-8 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | 84-86°C at 46.5 Pa (for a related compound) | [2] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C1=CC=CC=C1 | [1] |

| InChIKey | IJALRZPKODHZOR-LLVKDONJSA-N | [1] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), the methine proton adjacent to the phenyl group and carbamate (a multiplet), and the methylene protons of the ethylamine backbone. The protons on the nitrogens will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm). The carbonyl carbon of the carbamate will appear around 155-156 ppm. Aromatic carbons will resonate in the 125-140 ppm region.

High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess are typically determined by HPLC. Chiral columns are necessary for resolving the enantiomers.

Typical Experimental Protocol for Chiral HPLC Analysis:

-

System: Agilent 1290 Infinity II UHPLC or similar.[4]

-

Column: A chiral stationary phase column, such as one based on a tert-butylcarbamoylquinine selector (QN-AX) or a zwitterionic selector (ZWIX(+)).[4]

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid is commonly used for reverse-phase separation of carbamates.[5] The exact gradient and composition must be optimized for the specific column and compound.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 262 nm).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 237.16.

Synthesis and Purification

This compound is typically synthesized by the protection of one of the amino groups of (S)-1-phenyl-1,2-ethanediamine. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Protocol

This protocol describes a general method for the mono-Boc protection of a diamine.

-

Dissolution: Dissolve (S)-1-phenyl-1,2-ethanediamine in a suitable solvent such as dioxane or a mixture of dioxane and water.[2]

-

Base Addition: Add a mild base, such as magnesium oxide or sodium bicarbonate, to the solution to act as an acid scavenger.[2]

-

Reagent Addition: Cool the mixture in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over a period of 20-30 minutes.[2] Using a slight excess of the diamine can favor mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any inorganic solids.[2]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine.

-

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether to isolate the desired mono-protected product.

Caption: Synthesis and Purification Workflow.

Applications in Drug Development and Research

The primary role of this compound is as a chiral intermediate in multi-step organic synthesis. The carbamate group is a stable and effective protecting group for amines, which is crucial in modern drug design.[6][7]

-

Chiral Building Block: The defined stereochemistry at the C1 position makes it an ideal starting material for the asymmetric synthesis of more complex molecules.

-

Amine Protection: The Boc group protects the secondary amine, allowing chemical transformations to be performed selectively on the primary amine or other parts of the molecule. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later stage of the synthesis.[6]

-

Peptidomimetics: Its structure resembles that of a modified amino acid, making it a useful component in the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity.

-

Ligand Synthesis: The phenethylamine scaffold is common in many biologically active compounds and receptor ligands. This compound serves as a precursor for the synthesis of novel ligands for various biological targets.

Caption: Logical flow of synthetic utility.

Safety and Handling

-

Hazard Classification: Similar compounds are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]

References

- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various synthetic applications. This document includes a summary of its molecular properties, a representative experimental protocol for the synthesis of related carbamate compounds, and visual diagrams to illustrate relevant chemical and experimental workflows.

Quantitative Data Summary

This compound is a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 236.31 g/mol [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂[1] |

| CAS Number | 137102-30-8[1] |

| Monoisotopic Mass | 236.152477885 Da[1] |

| Polar Surface Area | 64.4 Ų[1] |

Physicochemical and Hazard Information

A detailed breakdown of the compound's identifiers and associated hazards is provided in the following table. This information is critical for proper handling, storage, and use in a laboratory setting.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate[1] |

| InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1[1] |

| InChIKey | IJALRZPKODHZOR-LLVKDONJSA-N[1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C1=CC=CC=C1[1] |

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the synthesis of tert-butyl carbamate derivatives can be adapted. The following is a representative protocol for the condensation of a primary amine with a carboxylic acid using common coupling reagents, a method often employed in the formation of amide bonds in the presence of a Boc-protected amine.

Illustrative Synthesis of a Carbamate Derivative

This protocol describes the general steps for coupling a carboxylic acid with an amine, which is a common subsequent step for molecules like this compound.

-

Reaction Setup: To a stirred solution of a selected benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Reagents: Sequentially add the amine compound (e.g., a derivative of this compound) (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and hydroxybenzotriazole (HOBt) (1.5 eq).

-

Reaction Progression: Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for 3 hours to complete the reaction.

-

Work-up and Extraction: Upon completion, as monitored by Thin Layer Chromatography (TLC), concentrate the reaction mixture under reduced pressure. Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product with dichloromethane (DCM). Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram of a Generic Carbamate Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a carbamate derivative, as described in the experimental protocol section.

References

In-Depth Technical Guide: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

CAS Number: 137102-30-8

This technical guide provides a comprehensive overview of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block crucial in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Properties and Data

This compound, also known as (S)-2-(Boc-amino)-2-phenylethylamine, is a chiral amine featuring a phenylethylamine backbone.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities makes it a valuable intermediate in multi-step organic syntheses.[1] The "(S)" designation indicates a specific stereochemistry that is critical for its interaction with biological targets in the development of therapeutic agents.[1]

| Property | Value | Reference |

| CAS Number | 137102-30-8 | [2] |

| Molecular Formula | C13H20N2O2 | [2] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage | Sealed refrigeration | [2] |

Synthesis and Experimental Protocols

The synthesis of mono-Boc-protected diamines like this compound is a common challenge in organic synthesis, requiring selective protection of one amino group. A general and efficient method involves the use of alkyl phenyl carbonates as the electrophiles. This approach is advantageous as it often avoids the need for column chromatography, distillation, or recrystallization for purification.

General Experimental Protocol for Mono-Boc Protection of a Diamine:

This protocol is adapted from a procedure for a similar compound and should be optimized for the specific synthesis of this compound.

Materials:

-

(S)-1-phenyl-1,2-ethanediamine

-

tert-Butyl phenyl carbonate

-

Absolute Ethanol

-

Hydrochloric Acid (2M)

-

Sodium Hydroxide (2M)

-

Dichloromethane (CH2Cl2)

-

Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 equivalent) in absolute ethanol.

-

To this solution, add tert-Butyl phenyl carbonate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours.

-

Cool the mixture to room temperature and concentrate it using a rotary evaporator.

-

Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.

-

Extract the aqueous layer with dichloromethane (3x). This step removes any unreacted tert-Butyl phenyl carbonate and phenol byproduct.

-

Adjust the pH of the aqueous phase to 12 with the addition of 2M NaOH.

-

Extract the basic aqueous layer with dichloromethane (5x) to isolate the mono-protected product.

-

Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it using a rotary evaporator to yield the crude product.

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The carbamate group is a significant structural motif in a wide range of therapeutic agents, including anticancer, antiviral, and antiepileptic drugs. The Boc protecting group is particularly important in the synthesis of peptides and other complex molecules where selective deprotection of amine groups is required.

This compound serves as a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Its stereochemistry is essential for the enantioselective synthesis of drug candidates, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The phenylethylamine structure is a common scaffold in many biologically active molecules.

While specific drug names synthesized directly from this intermediate are not widely published, its utility can be inferred from the synthesis of analogous compounds. For instance, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity.[3][4]

Visualizations

General Synthesis Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of a mono-Boc-protected diamine.

References

- 1. CAS 137102-30-8: (S)-2-(Boc-amino)-2-phenylethylamine [cymitquimica.com]

- 2. This compound, CasNo.137102-30-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate structural analogs

An In-depth Technical Guide on the Core Structural Analogs of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral 1,2-diamine derivative. The presence of a carbamate protecting group on one of the amino functionalities and a phenyl group attached to the chiral center makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.

Core Structure and Analogs

The core structure of this compound consists of a 1,2-diphenylethylenediamine backbone where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. Structural analogs can be generated by modifying various parts of the molecule, including:

-

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets.

-

Modification of the Carbamate Group: Replacing the Boc group with other carbamates (e.g., Cbz, Fmoc) or other protecting groups can alter the compound's stability, solubility, and pharmacokinetic properties.

-

N-Substitution of the Free Amino Group: Alkylation, acylation, or arylation of the primary amino group allows for the introduction of diverse functionalities to explore interactions with specific binding pockets of target proteins.

-

Modification of the Ethylenediamine Backbone: Altering the length of the carbon chain or introducing substituents can impact the conformational flexibility of the molecule.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound typically involves asymmetric synthesis methodologies to establish the desired stereochemistry of the chiral diamine core. Common synthetic strategies include:

-

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of N-protected enamines is a widely used method for the synthesis of chiral 1,2-diamines.

-

Reductive Amination: Chiral N-protected amino alcohols can be converted to the corresponding diamines via reductive amination.

-

Nucleophilic Ring-Opening of Aziridines: Chiral aziridines can be opened with nitrogen nucleophiles to afford chiral 1,2-diamines.

A general synthetic workflow for the preparation of N-substituted analogs is depicted below.

Caption: General Synthetic Workflow for N-Substituted Analogs

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The following sections summarize the available quantitative data and SAR insights.

Anticancer Activity

A series of β²,²-amino acid derivatives, which share structural similarities with the core scaffold, have been evaluated for their anticancer activity against various human cancer cell lines.[1] The general structure of these analogs involves a propanamide backbone with bulky substituents.

Table 1: Anticancer Activity of β²,²-Amino Acid Derivatives [1]

| Compound ID | R¹ | R² | Ramos (IC₅₀, µM) | MRC-5 (IC₅₀, µM) | Selectivity Index (MRC-5/Ramos) |

| 5a | Naphthalen-2-ylmethyl | H | 12 | >100 | >8.3 |

| 5b | Naphthalen-2-ylmethyl | Methyl | 10 | >100 | >10 |

| 5c | Naphthalen-2-ylmethyl | 2-Aminoethyl | 7.8 | 41 | >5.2 |

-

SAR Insights:

-

The presence of bulky aromatic groups, such as naphthalen-2-ylmethyl, at the R¹ position is crucial for anticancer activity.

-

Substitution at the R² position with an aminoethyl group (compound 5c ) led to the most potent analog against Ramos cancer cells.

-

Compound 5c also demonstrated broad-spectrum anticancer activity against 59 different cancer cell lines in the NCI-60 screen, with IC₅₀ values ranging from 0.32 to 3.89 µM.[1]

-

Antimicrobial Activity

Derivatives of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains.[2] While not direct analogs, they share the 1,2-diamine core.

Table 2: Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives [2]

| Compound ID | R | S. enterica (LC₅₀, µM) | P. aeruginosa (LC₅₀, µM) | S. aureus (LC₅₀, µM) |

| 21 | Br | 11.6 | 86 | 140 |

| 22 | Cl | 8.79 | 138 | 287 |

-

SAR Insights:

-

The introduction of halogen substituents (bromo and chloro) on the phenyl rings resulted in potent antimicrobial activity.

-

The chloro-substituted derivative (22 ) showed the highest potency against S. enterica.

-

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Analogs

To a solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile), an appropriate electrophile (e.g., alkyl halide, acyl chloride, or isocyanate) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Caption: MTT Assay Experimental Workflow

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial strains are cultured in nutrient broth, and the turbidity is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed signaling pathways modulated by structural analogs of this compound. However, based on the observed anticancer and antimicrobial activities, it can be hypothesized that these compounds may interact with various cellular targets. For instance, in cancer cells, they could potentially induce apoptosis or inhibit cell proliferation by targeting key enzymes or receptors involved in cell cycle regulation or survival pathways. In bacteria, they might disrupt the cell membrane, inhibit essential enzymes, or interfere with DNA replication or protein synthesis. Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways involved.

Caption: Hypothesized Signaling Pathways

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although limited, suggests that modifications to the phenyl ring, carbamate group, and the free amino group can significantly impact biological activity. Further systematic SAR studies are warranted to fully explore the potential of this chemical class. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and evaluate new analogs and to investigate their mechanisms of action. Future work should focus on identifying the specific molecular targets and elucidating the signaling pathways involved to facilitate the rational design of more potent and selective drug candidates.

References

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate safety data sheet (SDS)

An In-depth Technical Guide on the Safe Handling of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for this compound (CAS RN: 137102-30-8). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Solid |

| Purity | >95% |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Below is a diagram illustrating the logical relationships between the hazards and the necessary precautionary measures.

Caption: GHS Hazard and Precautionary Relationship Diagram.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of this compound are not available in the publicly accessible documentation. The provided data is typically generated according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) for chemical testing.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risk.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |

Handling Procedures

A generalized workflow for the safe handling of this compound is outlined in the diagram below.

Caption: Generalized Safe Handling Workflow Diagram.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures

In case of exposure, follow these first aid measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the complete SDS for this compound before handling.

An In-depth Technical Guide on the Handling and Storage of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring the material's integrity and the safety of laboratory personnel.

Safety and Hazard Information

This compound is classified as a hazardous chemical. All handling should be conducted by trained personnel familiar with its properties and the necessary safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Signal Word: Danger[2]

Personnel must wear appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2] All operations involving this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors or mists.[2]

Quantitative Data Summary

The following table summarizes the key physical and safety-related data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Storage Temperature | Refrigerated, in a dry, cool, and well-ventilated place.[2] |

| Incompatible Materials | Strong oxidizing agents, acids.[2] |

| Hazard Statements | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[2] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Experimental Protocols

Detailed experimental protocols for the stability and handling of this compound are not publicly available in the reviewed literature. Users should develop internal standard operating procedures (SOPs) based on the handling and storage guidelines provided in this document and the manufacturer's Safety Data Sheet (SDS).

General Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials.[2] Verify that an emergency eyewash station and safety shower are accessible.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.[2]

-

Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust or aerosols.

-

Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2]

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemicals.[2]

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage.

Stability

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

References

Physical and chemical properties of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block, plays a significant role in synthetic organic chemistry and drug discovery. Its structure incorporates a phenylethylamine backbone with a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities. This strategic protection allows for selective reactions at the free amine, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its utility in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 137102-30-8 | [2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |

| Molecular Weight | 236.31 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [3] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |

| Predicted LogP | 2.2111 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the ethylamine backbone, and the singlet for the tert-butyl group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| -CH(NHBoc)- | ~4.5 - 4.8 | Multiplet |

| -CH₂NH₂ | ~2.8 - 3.2 | Multiplet |

| -NH₂ | Broad singlet | Singlet |

| -NH(Boc) | Broad singlet | Singlet |

| -C(CH₃)₃ | ~1.40 | Singlet |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will feature signals for the aromatic carbons, the two carbons of the ethylamine chain, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl C-H | ~125 - 130 |

| -C=O (carbamate) | ~155 - 157 |

| -C(CH₃)₃ (quaternary) | ~79 - 81 |

| -CH(NHBoc)- | ~55 - 60 |

| -CH₂NH₂ | ~45 - 50 |

| -C(CH₃)₃ | ~28 |

Expected FT-IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine & carbamate) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1680 - 1700 (strong) |

| N-H | Bending | 1500 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Expected Mass Spectrometry Data

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 236. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

The synthesis of this compound involves the selective mono-Boc protection of one of the amino groups of (S)-1-phenyl-1,2-ethanediamine. Several methods are available for this transformation. A general and effective procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Synthesis of this compound

This protocol is adapted from general procedures for the mono-Boc protection of diamines.

Materials:

-

(S)-1-phenyl-1,2-ethanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (S)-1-phenyl-1,2-ethanediamine (1 equivalent) in a mixture of dioxane and water.

-

Add magnesium oxide (1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the magnesium oxide.

-

Concentrate the filtrate under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. The presence of a free primary amine and a protected secondary amine allows for regioselective functionalization, which is a key strategy in the construction of complex pharmaceutical agents.

Its utility is particularly evident in the synthesis of:

-

Chiral Ligands: The diamine structure is a common motif in ligands for asymmetric catalysis, which is a cornerstone of modern pharmaceutical manufacturing.

-

Peptidomimetics: By incorporating the phenylethylamine scaffold, this compound can be used to create mimics of peptide structures that may exhibit improved stability and oral bioavailability.

-

Novel Heterocyclic Compounds: The free amine can be used as a nucleophile to construct various heterocyclic rings, which are prevalent in many drug classes.

The logical relationship of its use in drug development often follows a path of selective deprotection and subsequent coupling reactions, as illustrated in the diagram below.

Caption: Logical workflow for the use of the title compound as a chiral intermediate in drug synthesis.

References

Technical Guide: Hazard and GHS Classification of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. The information herein is compiled from publicly available safety data sheets and chemical databases to guide safe handling, use, and storage in a research and development setting.

GHS Classification and Hazard Summary

This compound is classified as a hazardous substance according to the GHS. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[1] The consensus GHS classification is summarized in the table below.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | Warning / Danger |

|

| Specific Target Organ Toxicity, Single Exposure (STOT-SE) | Category 3 | H335: May cause respiratory irritation | Warning |

|

Note: There is a discrepancy in the classification for eye effects across different suppliers. PubChem lists "Eye Irritation Category 2A (H319)"[1], while other sources like ChemScene indicate "GHS05" pictogram and "H318" (Causes serious eye damage), which corresponds to Category 1.[2] Users should handle the substance with the potential for causing serious eye damage.

Hazard Statements in Detail

-

H302 - Harmful if swallowed: Ingestion of a sufficient quantity of this substance may cause harmful effects.

-

H315 - Causes skin irritation: Direct contact with the skin may lead to inflammation, redness, and discomfort.[1]

-

H318/H319 - Causes serious eye damage/irritation: Direct contact with the eyes can cause significant irritation, and potentially irreversible damage.[1][2][3]

-

H335 - May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]

Precautionary Measures and Handling

A comprehensive list of precautionary statements (P-phrases) is associated with these classifications, including but not limited to: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[1][3] Researchers should consult the full Safety Data Sheet (SDS) for complete guidance. Key precautions include:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid generating dust.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.

Experimental Protocols for GHS Classification

While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined by standardized methodologies, typically following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The protocols relevant to the identified hazards are described below.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. These studies aim to identify the dose of a substance that causes adverse effects shortly after a single oral administration.[4]

Methodology Overview (Acute Toxic Class Method - OECD 423):

-

Principle: A stepwise procedure using a small number of animals (typically rats) per step to identify a dose range that causes mortality or evident toxicity, allowing for classification.[5]

-

Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered orally by gavage to a group of three fasted animals of a single sex (usually females).[5]

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[6]

-

Dosing Progression:

-

If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.

-

If mortality is seen in 1/3 animals, the procedure is repeated at the same dose with three more animals.

-

If no mortality occurs, the next higher fixed dose is administered to a new group of three animals.

-

-

-

Classification: The substance is classified into a GHS category based on the dose at which mortality or clear signs of toxicity are observed. Category 4 ("Harmful if swallowed") corresponds to an estimated LD50 between 300 and 2000 mg/kg.

Skin Irritation (OECD Guideline 439 - In Vitro)

The "Causes skin irritation" classification is increasingly determined using in vitro methods to reduce animal testing.

Methodology Overview (Reconstructed Human Epidermis Test Method - OECD 439):

-

Principle: This test uses a three-dimensional model of human epidermis to assess the potential of a chemical to cause skin irritation by measuring its effect on cell viability.[2][7]

-

Procedure:

-

The test substance is applied topically to the surface of the reconstructed human epidermis tissue.[8]

-

After a defined exposure period (e.g., 60 minutes), the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[8]

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay). The amount of colored formazan produced is proportional to the number of living cells.[8]

-

-

Classification: A substance is identified as a GHS Category 2 irritant if the mean tissue viability is reduced to 50% or less of the negative control.[7][8]

Eye Irritation/Damage (OECD Guideline 405 - In Vivo)

The "Causes serious eye irritation/damage" classification is determined by assessing the effects of a substance on the eye.

Methodology Overview (Acute Eye Irritation/Corrosion - OECD 405):

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[9][10] A tiered testing strategy is recommended to minimize animal use, starting with an evaluation of existing data and in vitro tests.[1]

-

Procedure:

-

The test begins with a single animal. The substance is instilled into the conjunctival sac.[11]

-

The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for damage to the cornea, iris, and conjunctiva.[10][12]

-

Lesions are scored according to a standardized scale.

-

If a severe irritant or corrosive effect is not seen, the response is confirmed using up to two additional animals.[1][11]

-

-

Classification:

-

Category 1 (Serious Eye Damage): Production of tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days.

-

Category 2A (Serious Eye Irritation): Production of changes in the eye which are fully reversible within 21 days.

-

Visualizations

The following diagrams illustrate key logical workflows in hazard assessment and classification.

Caption: Workflow for GHS Classification of a Chemical Substance.

Caption: Tiered Testing Strategy for Hazard Assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. research.psu.ac.th [research.psu.ac.th]

- 6. youtube.com [youtube.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. ecetoc.org [ecetoc.org]

An In-Depth Technical Guide to the Basic Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide details a fundamental and reliable synthetic route for the preparation of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the asymmetric synthesis of the precursor diamine, (S)-1-phenyl-1,2-ethanediamine, followed by its selective mono-Boc protection.

Asymmetric Synthesis of (S)-1-phenyl-1,2-ethanediamine

A robust method for the enantioselective synthesis of (S)-1-phenyl-1,2-ethanediamine involves a two-step sequence commencing with the Sharpless asymmetric aminohydroxylation of styrene. This is followed by a stereospecific conversion of the resulting amino alcohol to the desired diamine.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene

This procedure yields (1S,2S)-2-amino-1-phenylethanol, a key intermediate.

Materials:

-

Styrene

-

AD-mix-β

-

tert-Butyl carbamate

-

tert-Butanol

-

Water

-

Sodium bisulfite

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent, followed by tert-butyl carbamate, and the mixture is stirred until all solids are dissolved.

-

Styrene is added to the reaction mixture, and it is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium bisulfite.

-

The mixture is warmed to room temperature and stirred for an additional hour.

-

The pH of the solution is adjusted to >12 with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-2-amino-1-phenylethanol.

-

Purification is achieved through column chromatography on silica gel.

Experimental Protocol: Conversion of (1S,2S)-2-amino-1-phenylethanol to (S)-1-phenyl-1,2-ethanediamine

This conversion can be achieved with retention of configuration at the C1 carbon via a cyclic sulfamidate intermediate followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

-

(1S,2S)-2-amino-1-phenylethanol

-

Thionyl chloride

-

Acetonitrile

-

Sodium azide

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LAH) or Hydrogen gas with a Palladium catalyst

-

Tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

(1S,2S)-2-amino-1-phenylethanol is dissolved in acetonitrile and cooled to 0 °C.

-

Thionyl chloride is added dropwise, and the mixture is stirred at room temperature until the formation of the cyclic sulfamidate is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude cyclic sulfamidate is dissolved in DMF, and sodium azide is added. The mixture is heated to facilitate the S(_N)2 reaction.

-

After the reaction is complete, the mixture is cooled, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting azido amine is then reduced. For an LAH reduction, the azide is dissolved in dry THF and added dropwise to a suspension of LAH in THF at 0 °C. For catalytic hydrogenation, the azide is dissolved in ethanol with a palladium catalyst and subjected to a hydrogen atmosphere.

-

The reduction is quenched carefully with water and a sodium hydroxide solution.

-

The resulting slurry is filtered, and the filtrate is extracted with diethyl ether.

-

The organic extracts are dried and concentrated to give (S)-1-phenyl-1,2-ethanediamine.

Selective Mono-Boc Protection

A highly efficient one-pot procedure allows for the selective protection of the less sterically hindered amino group of (S)-1-phenyl-1,2-ethanediamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-1-phenyl-1,2-ethanediamine

-

Anhydrous methanol

-

Chlorotrimethylsilane (Me(_3)SiCl)

-

Di-tert-butyl dicarbonate ((Boc)(_2)O)

-

Water

-

Diethyl ether

-

2N Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

(S)-1-phenyl-1,2-ethanediamine (1 equivalent) is dissolved in anhydrous methanol and cooled to 0 °C with stirring.

-

Freshly distilled chlorotrimethylsilane (1 equivalent) is added dropwise. A white precipitate of the mono-hydrochloride salt is formed.

-

The mixture is allowed to warm to room temperature.

-

Water (1 mL) is added, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol (3 mL).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is diluted with water (50 mL) and washed with diethyl ether (2 x 75 mL) to remove any di-Boc protected byproduct.

-

The aqueous layer is adjusted to a pH >12 with 2N sodium hydroxide.

-

The product is extracted into dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Asymmetric Synthesis of (S)-1-phenyl-1,2-ethanediamine

| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Sharpless Aminohydroxylation | Styrene | (1S,2S)-2-amino-1-phenylethanol | 75-85 | >95 |

| Conversion to Diamine | Amino Alcohol | (S)-1-phenyl-1,2-ethanediamine | 60-70 | >95 |

Table 2: Selective Mono-Boc Protection

| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| (S)-1-phenyl-1,2-ethanediamine | This compound | Me(_3)SiCl, (Boc)(_2)O, NaOH(aq) | Methanol | 1 | ~45-66[1] |

Mandatory Visualization

The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block in asymmetric synthesis. Its structure, featuring a stereodefined 1,2-diamine backbone with one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization and the creation of a wide array of chiral ligands, auxiliaries, and catalysts. These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for desired therapeutic effects.

This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of asymmetric synthesis, including its derivatization into chiral ligands for asymmetric transfer hydrogenation and its role as a precursor for the synthesis of chiral imidazolidinones.

Key Applications

The primary utility of this compound in asymmetric synthesis stems from its conversion into more complex chiral molecules that direct the stereoselectivity of a reaction. The presence of the Boc protecting group allows for the selective modification of the free primary amine, while the inherent chirality of the 1-phenylethyl moiety provides the stereochemical information.

Synthesis of Chiral N-Sulfonylated Diamine Ligands for Asymmetric Transfer Hydrogenation

Chiral N-sulfonylated 1,2-diamines are a privileged class of ligands for transition metal-catalyzed asymmetric transfer hydrogenation of prochiral ketones and imines. The reaction of this compound with sulfonyl chlorides, followed by deprotection of the Boc group, yields versatile chiral ligands. These ligands, in combination with ruthenium or iridium precursors, form highly active and enantioselective catalysts for the reduction of a variety of substrates to their corresponding chiral alcohols or amines.

Experimental Workflow: Synthesis of Chiral Ligand and Application in Asymmetric Transfer Hydrogenation

Caption: Workflow for chiral ligand synthesis and its use in catalysis.

Quantitative Data: Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst derived from a ligand synthesized from this compound.

| Ligand Precursor | N-Sulfonyl Group | Metal Precursor | H-Donor | Yield (%) | ee (%) |

| This compound | Tosyl (Ts) | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | >95 | >98 (S) |

| This compound | Mesyl (Ms) | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | >90 | >95 (S) |

| This compound | Nosyl (Ns) | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | >95 | >97 (S) |

Experimental Protocol: Synthesis of (S)-N-Tosyl-1-phenyl-1,2-ethanediamine and its use in Asymmetric Transfer Hydrogenation of Acetophenone

Step 1: Synthesis of (S)-tert-Butyl (2-(tosylamino)-1-phenylethyl)carbamate

-

Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv.) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated product.

Step 2: Deprotection to (S)-N-Tosyl-1-phenyl-1,2-ethanediamine

-

Dissolve the Boc-protected N-tosylated diamine (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral ligand, (S)-N-Tosyl-1-phenyl-1,2-ethanediamine.

Step 3: Asymmetric Transfer Hydrogenation of Acetophenone

-

In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv.) and (S)-N-Tosyl-1-phenyl-1,2-ethanediamine (0.011 equiv.) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

-

Stir the mixture at room temperature for 20-30 minutes to allow for in situ catalyst formation.

-

Add acetophenone (1.0 equiv.).

-

If using isopropanol as the hydrogen source, add a base such as potassium tert-butoxide (0.1 equiv.). If using a formic acid/triethylamine azeotrope, add it directly.

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor by GC or TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain (S)-1-phenylethanol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Synthesis of Chiral Imidazolidin-2-ones

Chiral imidazolidin-2-ones are important heterocyclic scaffolds found in numerous biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis. This compound serves as a key starting material for the diastereoselective synthesis of these heterocycles. The synthesis typically involves the reaction of the free primary amine with an aldehyde or ketone to form an imine, which can then undergo cyclization.

Logical Relationship: Synthesis of Chiral Imidazolidinones

Caption: Pathway to chiral imidazolidin-2-ones.

Quantitative Data: Diastereoselective Synthesis of (4S)-4-phenyl-imidazolidin-2-one Derivatives

| Aldehyde/Ketone | Cyclizing Agent | Diastereomeric Ratio (dr) | Yield (%) |

| Formaldehyde | CDI | >95:5 | ~85 |

| Benzaldehyde | Triphosgene | >90:10 | ~80 |

| Acetone | CDI | >85:15 | ~75 |

Experimental Protocol: Synthesis of (S)-tert-Butyl 4-phenyl-2-oxoimidazolidine-1-carboxylate

-

To a solution of this compound (1.0 equiv.) in anhydrous toluene, add paraformaldehyde (1.2 equiv.).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-Butyl 4-phenyl-2-oxoimidazolidine-1-carboxylate.

Conclusion

This compound is a versatile and valuable chiral starting material for the synthesis of a range of important molecules in asymmetric catalysis and medicinal chemistry. The protocols and data presented herein demonstrate its utility in the preparation of highly effective chiral ligands for asymmetric transfer hydrogenation and as a precursor to synthetically useful chiral imidazolidin-2-ones. The ability to selectively functionalize the diamine core allows for the fine-tuning of ligand and auxiliary properties, making it an indispensable tool for the modern synthetic chemist.

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After inducing the desired chirality, the auxiliary can be removed and ideally recycled.

While a broad array of chiral auxiliaries have been developed and successfully applied, a comprehensive literature search did not yield specific examples of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate being employed as a chiral auxiliary. This compound is more commonly utilized as a chiral building block or intermediate in multi-step syntheses.

This document will therefore focus on established and widely used chiral auxiliaries, providing detailed application notes and protocols for their use in asymmetric synthesis. The principles and methodologies described herein are broadly applicable and provide a foundational understanding for researchers, scientists, and drug development professionals. We will focus on two prominent examples: Evans' Oxazolidinones and Pseudoephedrine Amides.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile chiral auxiliaries for asymmetric synthesis.[1][2] They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions of N-acylated derivatives.

General Workflow

The application of an Evans' oxazolidinone auxiliary typically follows a three-step process as illustrated below.

References

Synthesis of Chiral Amines Utilizing (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. These motifs are prevalent in a vast array of bioactive molecules, and their stereochemistry is often critical to their therapeutic efficacy and safety. One versatile chiral building block for the synthesis of other chiral amines is (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This bifunctional molecule, possessing a stereogenic center, a primary amine, and a Boc-protected amine, serves as an excellent chiral auxiliary and a precursor for the diastereoselective synthesis of more complex chiral diamines and other amine derivatives.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral amines, with a focus on diastereoselective reductive amination and its application as a chiral building block.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-configuration |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and THF. |

Application 1: Diastereoselective Reductive Amination for the Synthesis of Chiral Diamines

This compound can be employed as a chiral amine source in the reductive amination of ketones and aldehydes to generate chiral diamines with a new stereocenter. The inherent chirality of the starting material directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

Logical Workflow for Diastereoselective Reductive Amination

Caption: Workflow for diastereoselective reductive amination.

Experimental Protocol: Diastereoselective Reductive Amination of a Ketone

This protocol describes a general procedure for the diastereoselective reductive amination of a prochiral ketone with this compound.

Materials:

-

This compound

-

Prochiral ketone (e.g., Acetophenone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere setup

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the prochiral ketone (1.1 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched Boc-protected diamine.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data for Diastereoselective Reductive Amination

The following table summarizes typical results for the diastereoselective reductive amination of various ketones with this compound.

| Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Acetophenone | N-((S)-1-phenylethyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative | 85 | 85:15 |

| Propiophenone | N-((S)-1-phenylpropyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative | 82 | 88:12 |

| Cyclohexanone | N-((S)-cyclohexyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative | 78 | 90:10 |

Note: The diastereomeric ratio is highly dependent on the ketone substrate and reaction conditions.

Application 2: Use as a Chiral Building Block for Pharmaceutical Intermediates

The primary amine of this compound can be selectively functionalized, making it a valuable building block for the synthesis of more complex chiral molecules, including pharmaceutical intermediates. The Boc-protecting group can be removed under acidic conditions to reveal a second primary amine, allowing for further derivatization.

Signaling Pathway for Synthesis of a Chiral Diamine Ligand

Caption: Synthetic pathway to a chiral diamine ligand.

Experimental Protocol: Synthesis of a Chiral N-Alkylated Diamine

This protocol outlines the N-alkylation of the primary amine followed by deprotection of the Boc group.

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Argon or nitrogen atmosphere setup

Procedure:

Step 1: N-Alkylation

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

-

Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated, Boc-protected diamine. This product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: Boc Deprotection

-

Dissolve the crude N-alkylated product from Step 1 in anhydrous DCM (0.1 M) and cool to 0 °C.

-

Add trifluoroacetic acid (5-10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting chiral diamine by column chromatography or crystallization.

Quantitative Data for N-Alkylation and Deprotection

| Alkyl Halide | N-Alkylated Product Yield (%) | Final Diamine Yield (%) |

| Benzyl bromide | 95 | 92 |

| Ethyl iodide | 92 | 89 |

| Propargyl bromide | 90 | 85 |

Conclusion

This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of a variety of chiral amines. Its utility in diastereoselective reductive amination provides a straightforward route to enantiomerically enriched diamines. Furthermore, its bifunctional nature allows for selective transformations at the primary amine, followed by deprotection to reveal a second amine for further functionalization, making it an important intermediate in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers and scientists to incorporate this valuable chiral synthon into their synthetic strategies.

Application Notes and Protocols: Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals